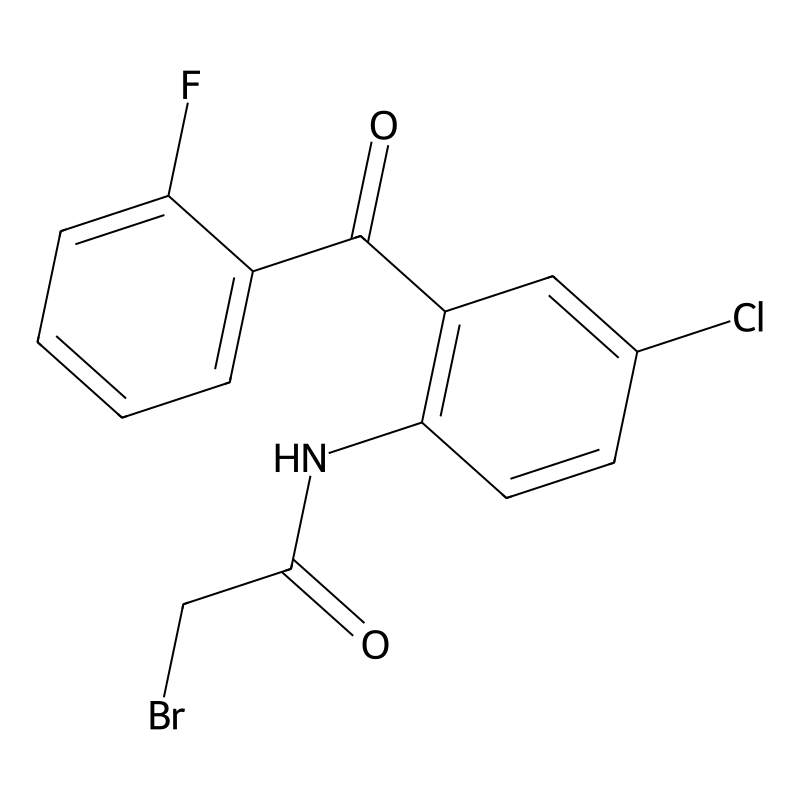2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
While resources like PubChem [] and ChemicalBook [] provide basic information on the compound's structure, formula, and CAS number, no scientific publications or documented research applications are readily available.
This lack of information suggests that 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide might be a relatively new compound or one not yet widely studied in scientific research.
Further Exploration
If you require further information on this specific compound, you might consider:
- Reaching out to chemical suppliers: Companies like Alfa Chemistry [] list the compound, and contacting them directly might provide insights into its potential research applications.
- Searching patent databases: Patent filings sometimes disclose novel compounds and their potential uses, and searching relevant databases might reveal patents mentioning 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide.
- Consulting scientific experts: Researchers specializing in organic chemistry or medicinal chemistry might have knowledge about the compound or offer guidance on where to find further information.
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is an organic compound classified under the category of acetanilides. It is characterized by the presence of bromine, chlorine, and fluorine substituents, which contribute to its unique chemical properties. The compound's molecular formula is C15H12BrClFNO, and it has a CAS number of 1584-62-9. Its structure features a benzoyl group attached to an acetanilide backbone, making it a versatile intermediate in organic synthesis.
Due to the lack of specific data, it's crucial to handle this compound with caution assuming similar properties to other halogenated acetanilide derivatives. Potential hazards include:
- Skin and eye irritation
- Inhalation toxicity
- Potential environmental impact
The reactivity of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide can be attributed to its halogen substituents, which can participate in nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, while the chlorine atom can also undergo similar transformations. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Research indicates that 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide exhibits significant biological activity. It has been studied for its potential anti-inflammatory properties, suggesting applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease . Furthermore, its interactions with biological targets may indicate a role in modulating inflammatory pathways.
The synthesis of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide typically involves several steps:
- Bromination: The starting material is subjected to bromination to introduce the bromine substituent.
- Chlorination: Subsequently, chlorination is performed to add the chlorine atom at the para position relative to the acetanilide group.
- Fluorobenzoylation: The final step involves reacting the intermediate with o-fluorobenzoyl chloride to yield the target compound.
These reactions are usually conducted under controlled conditions to ensure high yields and purity of the final product.
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in:
- Pharmaceutical Development: As a precursor in synthesizing various pharmaceutical agents.
- Research: Used in biological studies to investigate its effects on inflammation and other biological processes.
- Chemical Manufacturing: Employed in producing other complex organic compounds.
Studies on the interaction of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide with biological systems have revealed its potential as a modulator of inflammatory responses. Its ability to influence signaling pathways involved in inflammation makes it a candidate for further research in therapeutic applications . Interaction studies often focus on its binding affinity with specific receptors or enzymes related to inflammatory processes.
Several compounds share structural similarities with 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Bromoacetanilide | Contains bromine and acetamide | Simpler structure, less halogenation |
| 4-Chloroacetanilide | Contains chlorine at para position | Lacks fluorine and bromine substituents |
| o-Fluorobenzamide | Contains fluorine and amide group | No acetamido group; different reactivity |
| 4-Bromo-3-chloroaniline | Contains both bromine and chlorine | No benzoyl group; differing biological activity |
The presence of multiple halogens (bromine, chlorine, fluorine) and the benzoyl moiety in 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide sets it apart from these compounds, potentially enhancing its reactivity and biological activity.
XLogP3
UNII
GHS Hazard Statements
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (80%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








